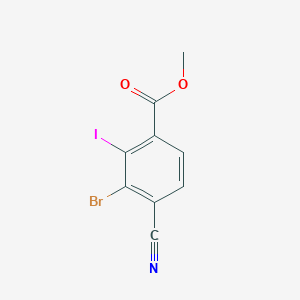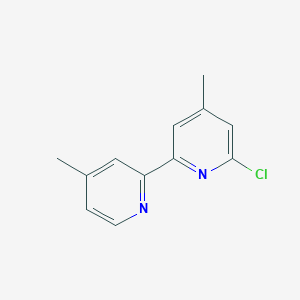
6-Chloro-4,4'-dimethyl-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4,4’-dimethyl-2,2’-bipyridine is a bipyridine derivative characterized by the presence of a chlorine atom at the 6-position and two methyl groups at the 4,4’-positions of the bipyridine structure. Bipyridines are a class of compounds known for their ability to form stable complexes with metal ions, making them valuable in various fields such as coordination chemistry, catalysis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4,4’-dimethyl-2,2’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4,4’-dimethyl-2,2’-bipyridine.
Industrial Production Methods
While specific industrial production methods for 6-Chloro-4,4’-dimethyl-2,2’-bipyridine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
化学反応の分析
Types of Reactions
6-Chloro-4,4’-dimethyl-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Complexation Reactions: The compound forms stable complexes with metal ions, which are useful in coordination chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Complexation: Metal salts such as palladium(II) chloride (PdCl2) or copper(II) sulfate (CuSO4) are commonly used to form metal complexes.
Major Products
科学的研究の応用
6-Chloro-4,4’-dimethyl-2,2’-bipyridine has several scientific research applications:
Coordination Chemistry: It is used as a ligand to form complexes with transition metals, which are studied for their catalytic properties.
Material Science: The compound is used in the synthesis of materials with unique electronic and optical properties.
Biological Studies: Research is conducted to explore its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Investigations into its potential as a pharmacophore for drug development.
作用機序
The mechanism of action of 6-Chloro-4,4’-dimethyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine structure act as electron donors, forming stable complexes with metal centers. These complexes can participate in various catalytic cycles, influencing reaction pathways and enhancing reaction rates .
類似化合物との比較
Similar Compounds
4,4’-Dimethyl-2,2’-bipyridine: Lacks the chlorine atom at the 6-position, resulting in different reactivity and complexation properties.
6,6’-Dimethyl-2,2’-bipyridine: Substitution at the 6,6’-positions instead of the 4,4’-positions, leading to variations in steric and electronic effects.
4,4’-Dibromo-6,6’-dimethyl-2,2’-bipyridine: Contains bromine atoms instead of chlorine, affecting its reactivity and applications.
Uniqueness
6-Chloro-4,4’-dimethyl-2,2’-bipyridine is unique due to the presence of the chlorine atom at the 6-position, which imparts distinct reactivity and coordination properties. This makes it valuable for specific applications in catalysis and material science where such properties are desired .
特性
CAS番号 |
1025763-34-1 |
|---|---|
分子式 |
C12H11ClN2 |
分子量 |
218.68 g/mol |
IUPAC名 |
2-chloro-4-methyl-6-(4-methylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C12H11ClN2/c1-8-3-4-14-10(5-8)11-6-9(2)7-12(13)15-11/h3-7H,1-2H3 |
InChIキー |
YLUGLGAXDFMPSN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)C2=NC(=CC(=C2)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



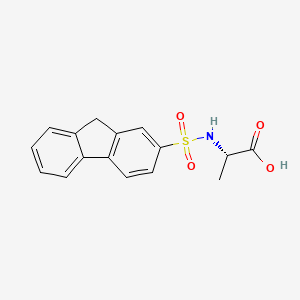
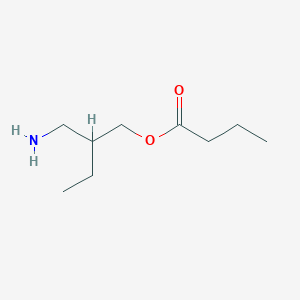


![(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid](/img/structure/B13139337.png)
![[3-Acetyl-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13139339.png)
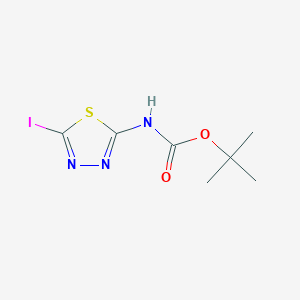

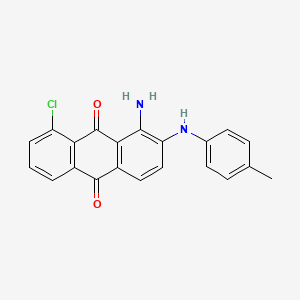
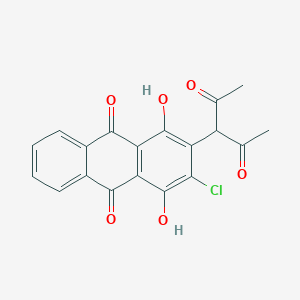
![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13139394.png)
![azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13139396.png)
